N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is a compound that features a benzofuran ring, a methoxyethyl group, and a cyclopropanecarboxamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Action Environment
It is known that benzofuran derivatives can be synthesized via photoinduced 6π-electrocyclization , indicating that light could potentially influence the stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized using this method .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anti-cancer properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and cyclopropanecarboxamide moieties differentiate it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-14(9-16-15(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,14H,6-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLAGSCFFLKETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CC1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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